Cas no 860785-97-3 (3-amino-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]propanoic acid)
3-amino-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-amino-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]propanoicacid
- 860785-97-3
- 12R-0606
- AKOS005081350
- 3-amino-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]propanoic acid
- 3-amino-3-[1-(4-bromophenyl)pyrrol-3-yl]propanoic Acid
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- Inchi: 1S/C13H13BrN2O2/c14-10-1-3-11(4-2-10)16-6-5-9(8-16)12(15)7-13(17)18/h1-6,8,12H,7,15H2,(H,17,18)
- InChI Key: GYUPTAKARIBZKX-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)N1C=CC(=C1)C(CC(=O)O)N
Computed Properties
- Exact Mass: 308.01604g/mol
- Monoisotopic Mass: 308.01604g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 293
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.9
- Topological Polar Surface Area: 68.2Ų
3-amino-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1634249-1mg |
3-Amino-3-(1-(4-bromophenyl)-1H-pyrrol-3-yl)propanoic acid |
860785-97-3 | 98% | 1mg |
¥464.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1634249-2mg |
3-Amino-3-(1-(4-bromophenyl)-1H-pyrrol-3-yl)propanoic acid |
860785-97-3 | 98% | 2mg |
¥536.00 | 2024-07-28 |
3-amino-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]propanoic acid Related Literature
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 3-amino-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]propanoic acid
Professional Introduction to 3-amino-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]propanoic acid (CAS No. 860785-97-3)
3-amino-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]propanoic acid is a significant compound in the field of chemical and pharmaceutical research, characterized by its intricate molecular structure and diverse potential applications. This compound, identified by the CAS number 860785-97-3, has garnered attention due to its structural uniqueness and its role in the development of novel therapeutic agents. The presence of both amino and carboxylic acid functional groups, combined with a pyrrole ring substituted with a bromophenyl moiety, makes this molecule a versatile scaffold for further chemical modifications and biological evaluations.
The molecular framework of 3-amino-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]propanoic acid presents a rich ground for synthetic exploration. The pyrrole ring, a five-membered heterocycle containing nitrogen, is known for its stability and its ability to interact with biological targets. The incorporation of a bromophenyl group at the 1-position of the pyrrole ring enhances the molecule's potential for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing complex organic molecules.
Recent advancements in medicinal chemistry have highlighted the importance of such multifunctional compounds in drug discovery. The combination of an amino group and a carboxylic acid group in 3-amino-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]propanoic acid allows for the formation of amides or salts, which can be crucial for improving solubility and bioavailability of potential drug candidates. Furthermore, the structural motif is reminiscent of natural products and bioactive peptides, suggesting that derivatives of this compound may exhibit interesting pharmacological properties.
In the realm of biological activity, studies have begun to explore the interactions of this compound with various enzymes and receptors. The bromophenyl group, in particular, has been shown to influence binding affinity and selectivity in several drug-target interactions. Preliminary computational studies suggest that modifications around the pyrrole ring could lead to enhanced binding to targets involved in inflammatory pathways, making this compound a promising candidate for further investigation in therapeutic contexts.
The synthesis of 3-amino-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]propanoic acid presents both challenges and opportunities for synthetic chemists. The need for precise control over regioselectivity during the introduction of substituents onto the pyrrole ring is crucial for achieving the desired molecular architecture. Advances in catalytic systems have enabled more efficient and selective transformations, allowing chemists to access complex derivatives with greater ease.
One particularly intriguing aspect of this compound is its potential as a building block for peptidomimetics. The presence of both an amino group and a carboxylic acid group allows for solid-phase peptide synthesis techniques to be adapted for constructing analogs that mimic peptide sequences while avoiding their inherent limitations, such as susceptibility to enzymatic degradation. This approach has been increasingly employed in recent years to develop novel bioactive molecules with improved pharmacokinetic profiles.
The role of computational chemistry in the study of 3-amino-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]propanoic acid cannot be overstated. Molecular modeling techniques have provided valuable insights into the compound's binding mode with potential targets, helping to guide synthetic efforts towards more active derivatives. Additionally, quantum mechanical calculations have been used to predict spectroscopic properties and reaction mechanisms, further aiding in the design and optimization of synthetic routes.
In conclusion, 3-amino-3-[1-(4-bromophenyl)-1H-pyrrol-3-yl]propanoic acid (CAS No. 860785-97-3) represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features offer opportunities for diverse applications in drug discovery, peptidomimetic design, and synthetic chemistry. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a crucial role in the development of next-generation therapeutic agents.
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